molecular formula C9H8ClF4NO2 B6185244 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hydrochloride CAS No. 2624119-32-8

2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hydrochloride

Cat. No.: B6185244
CAS No.: 2624119-32-8
M. Wt: 273.6
InChI Key:
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Description

2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hydrochloride is a synthetic organic compound characterized by the presence of an amino group, a tetrafluorophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4,5-tetrafluorobenzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 2,3,4,5-tetrafluorobenzaldehyde reacts with the amino group of glycine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

    Biological Studies: It is used in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The fluorinated phenyl group enhances the compound’s binding affinity and specificity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
  • 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride
  • 2-amino-3-(2,4,5-trifluorophenyl)propanoic acid hydrochloride

Uniqueness

2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hydrochloride is unique due to the presence of four fluorine atoms on the phenyl ring, which significantly enhances its chemical stability and reactivity compared to other similar compounds. This unique structure also contributes to its distinct physical and chemical properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2624119-32-8

Molecular Formula

C9H8ClF4NO2

Molecular Weight

273.6

Purity

95

Origin of Product

United States

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